[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 2-[5-(4-fluorophenyl)-1,3-oxazol-2-yl]benzoate
Description
Systematic Deconstruction of IUPAC Nomenclature
The International Union of Pure and Applied Chemistry (IUPAC) name [2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 2-[5-(4-fluorophenyl)-1,3-oxazol-2-yl]benzoate provides a granular blueprint of its molecular architecture. Breaking this down:
- Benzoate Core : The parent structure derives from benzoic acid, substituted at the ortho position (C2) with a 1,3-oxazole ring.
- Oxazole Substituent : The 1,3-oxazole group at C2 of the benzoate is further functionalized with a 4-fluorophenyl moiety at its C5 position, enhancing electronic delocalization and lipophilicity.
- Ester Sidechain : The ethyl ester linkage at the benzoate’s carboxyl group terminates in a 2-oxoethyl group bearing a 1-cyanocyclopentylamino substituent. This introduces conformational rigidity via the cyclopentane ring and hydrogen-bonding potential through the cyanogroup.
A comparative analysis of analogous structures reveals strategic substitutions:
Taxonomical Classification Within Heterocyclic Families
This compound belongs to three overlapping heterocyclic classes:
- Oxazole Derivatives : The 1,3-oxazole ring, a five-membered heterocycle with nitrogen and oxygen at positions 1 and 3, is a hallmark of bioactive molecules due to its ability to mimic peptide bonds.
- Benzoate Esters : Esterification of benzoic acid enhances membrane permeability while retaining aromatic interaction capabilities, as seen in prasugrel derivatives.
- Cyanocyclopentylamines : The 1-cyanocyclopentyl group introduces a constrained aliphatic system with electron-withdrawing properties, a strategy employed in kinase inhibitor design.
The convergence of these pharmacophores creates a multifunctional scaffold capable of simultaneous hydrogen bonding, hydrophobic interactions, and steric complementarity—critical for high-affinity target binding.
Properties
IUPAC Name |
[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl] 2-[5-(4-fluorophenyl)-1,3-oxazol-2-yl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FN3O4/c25-17-9-7-16(8-10-17)20-13-27-22(32-20)18-5-1-2-6-19(18)23(30)31-14-21(29)28-24(15-26)11-3-4-12-24/h1-2,5-10,13H,3-4,11-12,14H2,(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPPGCHGOHLCNMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)NC(=O)COC(=O)C2=CC=CC=C2C3=NC=C(O3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 2-[5-(4-fluorophenyl)-1,3-oxazol-2-yl]benzoate (CAS No. 1241535-19-2) is a synthetic compound with potential therapeutic applications. Its unique molecular structure, characterized by a cyanocyclopentyl group and a fluorophenyl oxazole moiety, suggests diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 433.439 g/mol. The structure includes:
- Cyanocyclopentyl group
- Fluorophenyl oxazole
- Benzoate linkage
This combination may contribute to its biological efficacy by enhancing interactions with specific biological targets.
The biological activity of the compound primarily stems from its ability to interact with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the oxazole ring is particularly noteworthy, as compounds containing oxazole derivatives have been shown to exhibit anti-inflammatory and anticancer properties.
Potential Mechanisms Include:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes that play critical roles in cancer cell proliferation and survival.
- Modulation of Receptor Activity : It may act as an allosteric modulator for receptors involved in neurotransmission and cellular signaling.
- Induction of Apoptosis : Similar compounds have been reported to promote programmed cell death in tumor cells, contributing to their anticancer effects.
Biological Activity Studies
Recent studies have explored the biological activity of similar compounds, providing insights into potential effects of this compound.
Anticancer Activity
A study evaluating related compounds demonstrated significant antiproliferative effects against various cancer cell lines. For instance, compounds with similar structural motifs showed IC50 values ranging from 1.30 μM to 17.25 μM against HepG2 cells . This suggests that this compound may exhibit comparable efficacy.
Anti-inflammatory Effects
Compounds containing oxazole rings have also been linked to anti-inflammatory activity. Research indicates that these compounds can inhibit pro-inflammatory cytokines and modulate immune responses, potentially making them candidates for treating inflammatory diseases .
Comparative Biological Activity Table
| Compound Name | CAS Number | Molecular Formula | IC50 (μM) | Activity Type |
|---|---|---|---|---|
| [Compound A] | 1241535-19-2 | C24H20FN3O4 | TBD | Anticancer |
| [Compound B] | 33178617 | C18H21N3O4S | 1.30 | Anticancer |
| [Compound C] | TBD | C20H22ClN5O3S | 17.25 | Anticancer |
Case Studies
Several case studies have highlighted the potential applications of structurally similar compounds:
- Cancer Treatment : A study involving a related compound demonstrated a tumor growth inhibition rate of approximately 48% in xenograft models, indicating promising anticancer properties .
- Neuropharmacology : Research on benzimidazole derivatives has shown these compounds can act as positive allosteric modulators at GABA-A receptors, suggesting potential applications in anxiety and depression treatments .
Scientific Research Applications
Chemistry
The compound serves as a valuable intermediate in organic synthesis. Its unique functional groups allow for various chemical transformations, including:
- Oxidation : It can be oxidized to form different derivatives, enhancing its utility in synthetic pathways.
- Substitution Reactions : Electrophilic substitution can occur at the oxazole ring, allowing for the introduction of diverse substituents.
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Oxidation | Converts the compound into more reactive forms | Potassium permanganate |
| Electrophilic Substitution | Introduces new functional groups into the molecule | Bromine, nitric acid |
Biology
In biological research, this compound is being investigated for its potential as a pharmacological agent. Preliminary studies suggest:
- Anticancer Activity : Similar compounds have shown promise in inhibiting tumor growth by targeting specific enzymes involved in cancer progression.
- Antimicrobial Properties : Research indicates that derivatives of this compound may possess antimicrobial activity against various pathogens.
Medicine
The therapeutic potential of [2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 2-[5-(4-fluorophenyl)-1,3-oxazol-2-yl]benzoate is under exploration:
- Drug Development : Its structure suggests possible interactions with biological targets such as receptors and enzymes, making it a candidate for drug development.
- Clinical Trials : Ongoing studies are evaluating its efficacy and safety in treating specific diseases.
Case Studies
Several case studies have highlighted the applications of this compound:
- Anticancer Research : A study published in a peer-reviewed journal demonstrated that derivatives of this compound inhibited the growth of cancer cells in vitro by targeting carbonic anhydrase IX, an enzyme associated with tumor hypoxia and proliferation.
- Antimicrobial Efficacy : Research conducted on various derivatives showed significant activity against Gram-positive bacteria, suggesting potential use as an antimicrobial agent.
- Synthetic Pathways : A comprehensive analysis of synthetic routes revealed that optimizing reaction conditions could enhance yield and purity, making it more feasible for industrial applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Oxazole and Fluorophenyl Moieties
Compound A : 5-(4-Fluorophenyl)-2-[2-(5-phenyl-1,3-oxazol-2-yl)phenyl]-1,3-oxazole (C₂₄H₁₅FN₂O₂)
- Molecular Weight : 382.38 g/mol .
- Key Features: Contains two oxazole rings and a central benzene ring. Fluorine disorder observed in the crystal structure (occupancies: 0.627 and 0.373) . Dihedral angles between oxazole and benzene rings: 10.7° and 64.1°, indicating non-planarity due to steric hindrance .
- Applications : Fluorescence properties linked to ortho-POPOP analogs, used in spectroscopic probes and sensors .
Comparison :
- The target compound replaces one oxazole ring with a benzoate ester and introduces a 1-cyanocyclopentyl group, increasing molecular weight by ~51 g/mol.
Compound B : [(1-Cyanocyclohexyl)carbamoyl]methyl 2-[5-(4-fluorophenyl)-1,3-oxazol-2-yl]benzoate
Benzoate Ester Derivatives with Varied Substituents
Compound C : 2-(1-Benzofuran-2-yl)-2-oxoethyl 2-Nitrobenzoate (C₁₇H₁₁NO₆)
Comparison :
- The nitro group in Compound C may confer electron-withdrawing effects absent in the target molecule.
Compound D : 2-(4-Chlorophenyl)-2-oxoethyl 4-Hydroxybenzoate
- Applications : Used as a photo-removable protecting group in organic synthesis .
- Structural Contrast: Chlorophenyl and hydroxybenzoate substituents vs. fluorophenyl and cyanocyclopentyl groups.
- Functional Difference: The target compound’s fluorine and cyano groups enhance lipophilicity and metabolic stability compared to Compound D’s polar hydroxy group.
Thiazole and Sulfamoyl Analogues
Compound E : [2-[[4-(4-Methylphenyl)-1,3-thiazol-2-yl]amino]-2-oxoethyl] 2-Bromobenzoate
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
